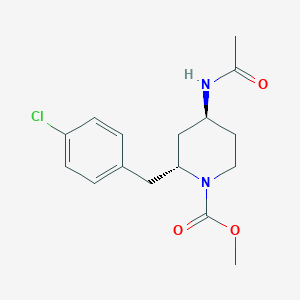

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate

Description

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by:

- Methyl ester at the 1-position.

- 4-Acetamido group at the 4-position of the piperidine ring.

- 4-Chlorobenzyl substituent at the 2-position.

This compound belongs to a class of nitrogen-containing heterocycles often explored for pharmacological applications, particularly in central nervous system (CNS) disorders, due to their structural resemblance to bioactive alkaloids .

Properties

IUPAC Name |

methyl (2R,4S)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-11(20)18-14-7-8-19(16(21)22-2)15(10-14)9-12-3-5-13(17)6-4-12/h3-6,14-15H,7-10H2,1-2H3,(H,18,20)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBSMMYLGFGMGS-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCN([C@@H](C1)CC2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118421 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-2-[(4-chlorophenyl)methyl]-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177707-17-4 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-2-[(4-chlorophenyl)methyl]-, methyl ester, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177707-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-2-[(4-chlorophenyl)methyl]-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using a suitable chlorobenzyl halide.

Acetylation: The acetamido group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Esterification: The final step involves esterification to form the methyl ester of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.

Pharmaceuticals: The compound may exhibit pharmacological activities, making it a candidate for drug development.

Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of (2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Differences and Similarities

A comparative analysis of key analogs is summarized below:

Key Observations:

- The 4-chlorobenzyl group is conserved across all analogs, suggesting its role in target binding or hydrophobic interactions.

- Ester variations : Methyl and tert-butyl esters (target compound vs. ) influence lipophilicity and metabolic stability. The tert-butyl group enhances steric bulk but may reduce solubility.

- Acetamido vs. Amino: The acetamido group in the target compound (vs. amino in ) likely improves metabolic stability by reducing oxidative deamination .

- Fluorine and pyrimidine : The fluorinated analog demonstrates how halogenation and heterocyclic additions (pyrimidine) can modulate electronic properties and receptor affinity.

Physicochemical and Pharmacological Properties

Notes:

Biological Activity

Overview

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities. This compound features a piperidine ring with an acetamido group and a chlorobenzyl moiety, which contribute to its unique pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

This structure highlights the presence of a chlorobenzyl group, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities and receptor functions through binding interactions, although detailed pathways remain to be fully elucidated.

Pharmacological Activities

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

Case Studies

- Enzyme Interaction Studies : A study explored the interaction of this compound with enzymes involved in drug metabolism. The findings indicated significant inhibition of cytochrome P450 enzymes, suggesting implications for drug-drug interactions.

- Cancer Cell Line Assays : In vitro assays using human cancer cell lines demonstrated that the compound could induce apoptosis at certain concentrations. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and receptor binding |

| Acetamido Group | Critical for enzyme inhibition |

| Piperidine Ring Configuration | Influences overall pharmacokinetics |

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds reveal insights into the unique properties of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (2R,4S)-methyl 4-acetamido-2-benzylpiperidine-1-carboxylate | Lacks chlorine atom | Lower potency in enzyme inhibition |

| (2R,4S)-methyl 4-acetamido-2-(4-fluorobenzyl)piperidine-1-carboxylate | Fluorine substitution affects binding | Similar but less effective than chlorinated variant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.